molecular formula CH5BO3 B15317444 Hydroxymethylboronic acid

Hydroxymethylboronic acid

Cat. No.: B15317444
M. Wt: 75.86 g/mol
InChI Key: WLVJMFFJFXQUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethylboronic acid is a boronic acid derivative with the chemical formula CH₅BO₃. It is a versatile compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxymethylboronic acid can be synthesized through several methods. One common approach involves the reaction of boronic acid with formaldehyde under basic conditions. Another method includes the hydrolysis of boronic esters, which are prepared by the reaction of boronic acids with alcohols in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of protective groups to prevent unwanted side reactions and the application of purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of hydroxymethylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a molecular recognition agent in various applications. The compound can interact with specific molecular targets, such as enzymes and receptors, through these reversible bonds, influencing biological pathways and processes .

Comparison with Similar Compounds

Hydroxymethylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and methylboronic acid. While all these compounds share the ability to form reversible covalent bonds with diols, this compound is unique in its enhanced water solubility and lower pKa value, making it more suitable for applications in aqueous environments .

List of Similar Compounds

Properties

Molecular Formula

CH5BO3

Molecular Weight

75.86 g/mol

IUPAC Name

hydroxymethylboronic acid

InChI

InChI=1S/CH5BO3/c3-1-2(4)5/h3-5H,1H2

InChI Key

WLVJMFFJFXQUGK-UHFFFAOYSA-N

Canonical SMILES

B(CO)(O)O

Origin of Product

United States

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